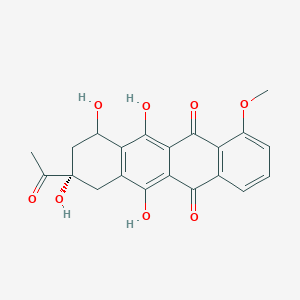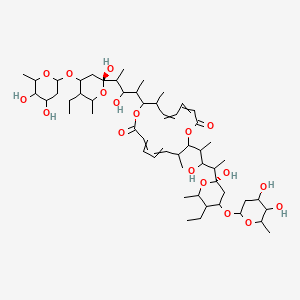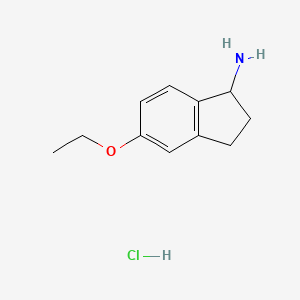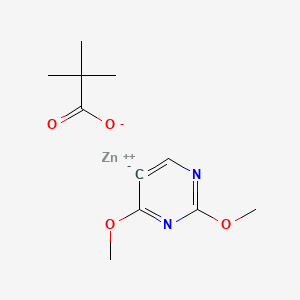
2-amino-N-(4-oxocyclohexyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-(4-oxocyclohexyl)propanamide is a chiral compound with a unique structure that includes an amino group, a cyclohexyl ring with a ketone, and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-oxocyclohexyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and (S)-alanine.
Formation of Intermediate: Cyclohexanone is first converted to 4-oxocyclohexylamine through a reductive amination process.
Coupling Reaction: The intermediate is then coupled with (S)-alanine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N-(4-oxocyclohexyl)propanamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-(4-oxocyclohexyl)propanamide can undergo various chemical reactions, including:
Oxidation: The ketone group in the cyclohexyl ring can be oxidized to form carboxylic acids.
Reduction: The ketone group can also be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides or amines.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-(4-oxocyclohexyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism by which (S)-2-Amino-N-(4-oxocyclohexyl)propanamide exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Oxocyclohexyl)acetamide: Similar structure but with an acetamide moiety instead of a propanamide.
2,2-Dimethyl-N-(4-oxocyclohexyl)propanamide: Similar structure with additional methyl groups.
Uniqueness
(S)-2-Amino-N-(4-oxocyclohexyl)propanamide is unique due to its chiral center, which can result in different biological activities compared to its achiral or racemic counterparts. The presence of the amino group also provides additional sites for chemical modification, enhancing its versatility in various applications.
Propiedades
Fórmula molecular |
C9H16N2O2 |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
2-amino-N-(4-oxocyclohexyl)propanamide |
InChI |
InChI=1S/C9H16N2O2/c1-6(10)9(13)11-7-2-4-8(12)5-3-7/h6-7H,2-5,10H2,1H3,(H,11,13) |
Clave InChI |
SIARWZBNIRFBSF-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1CCC(=O)CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14795531.png)
![1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid](/img/structure/B14795535.png)
![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide;hydrochloride](/img/structure/B14795537.png)


![tert-butyl N-[(1S)-1-{6-bromo-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate](/img/structure/B14795570.png)


![[1-(4-Methylphenyl)sulfonylpyrrolidin-3-yl] methanesulfonate](/img/structure/B14795595.png)

![Deferoxamine mesilate impurity J [EP impurity]](/img/structure/B14795603.png)
![4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonyl fluoride](/img/structure/B14795605.png)
